

An In-depth Technical Guide to 3-Methylpyrrolidine

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Compound of Interest

Compound Name: 3-Methylpyrrolidine

Cat. No.: B1584470

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methylpyrrolidine**, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document details its chemical identity, physicochemical properties, and its role in the development of novel therapeutics, supported by experimental methodologies and graphical representations of its synthetic utility.

Chemical Identity and Synonyms

3-Methylpyrrolidine is a saturated heterocyclic organic compound. It exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-**3-Methylpyrrolidine**. The specific stereoisomer is often crucial for its biological activity and application in asymmetric synthesis.

Identifier	Value
IUPAC Name	3-methylpyrrolidine
Molecular Formula	C5H11N ^{[1][2]}
Molecular Weight	85.15 g/mol ^{[1][2][3]}
CAS Number (unspecified)	34375-89-8 ^{[2][4][5]}
CAS Number ((R)-enantiomer)	69498-24-4 ^[1]
CAS Number ((S)-enantiomer)	69498-25-5 ^[6]
Synonyms	Pyrrolidine, 3-methyl-; 3-Metilpirrolidina; 3-méthylpyrrolidine ^{[2][4][5]}
InChI Key	KYINPWAJIVTFBW-UHFFFAOYSA-N ^[2]
Canonical SMILES	CC1CCNC1 ^[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Methylpyrrolidine**. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Boiling Point	100 °C (for (S)-enantiomer) ^[6]
Density	0.812 g/cm ³ (for (S)-enantiomer) ^[6]
pKa	10.53 ± 0.10 (Predicted) ^{[2][6]}
LogP	0.86 (Predicted) ^[2]
Vapour Pressure	37.1 mmHg at 25°C (Predicted) ^[2]
Molar Refractivity	26.5 cm ³ (Predicted) ^[2]
Polar Surface Area	3.24 Å ² (Predicted) ^[2]

Applications in Drug Discovery and Organic Synthesis

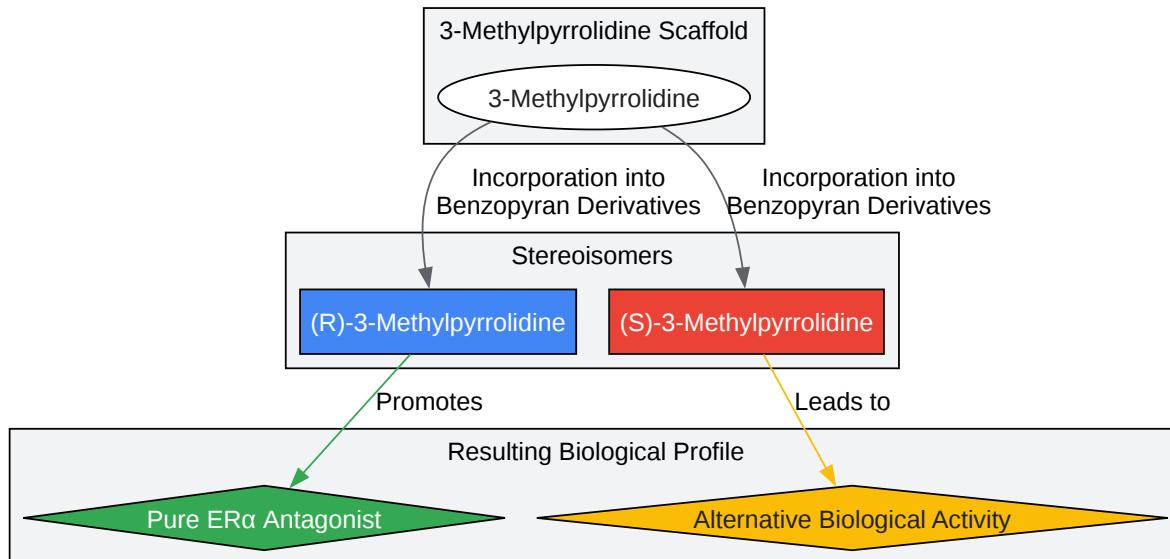
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and improving physicochemical properties of drug candidates.^[7] **3-Methylpyrrolidine**, as a substituted pyrrolidine, is a valuable building block in the synthesis of biologically active compounds.

The stereochemistry of the methyl group at the 3-position can significantly influence the biological activity of the final compound. For instance, the orientation of a 3-R-methylpyrrolidine substituent has been shown to promote a pure Estrogen Receptor α (ER α) antagonist and selective ER degrader, which is a promising approach for the treatment of breast cancer.^[7]

In organic synthesis, chiral **3-methylpyrrolidine** derivatives are utilized as organocatalysts. For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been used as a catalyst in diastereoselective and enantioselective reactions.^[8]

Logical Relationship: Influence of Stereochemistry on Biological Activity

The following diagram illustrates the critical role of stereochemistry in determining the pharmacological profile of **3-methylpyrrolidine**-containing compounds.



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Caption: Stereochemical influence on the biological activity of **3-methylpyrrolidine** derivatives.

Experimental Protocols

A key application of **3-methylpyrrolidine** derivatives is in asymmetric catalysis. The following section details a synthetic protocol for a chiral pyrrolidine derivative, highlighting its role in Michael addition reactions.

Synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid

This synthesis involves an organocatalytic enantioselective Michael addition followed by a reduction/cyclization step.^[8]

Step 1: Enantioselective Michael Addition

- To a solution of the 4-oxo-2-enoate (1.0 equiv.) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a chiral primary amine, 0.1 equiv.).
- Cool the mixture to the desired temperature (e.g., 0 °C).
- Add the nitroalkane (1.5 equiv.) dropwise.
- Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of NH4Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

- Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).
- Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
- Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.^[8]

Experimental Workflow: Synthesis and Application

The diagram below outlines the general workflow from the synthesis of a chiral **3-methylpyrrolidine** derivative to its application as an organocatalyst.



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Caption: General workflow for the synthesis and application of chiral **3-methylpyrrolidine** derivatives.

Safety and Handling

3-Methylpyrrolidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.^{[9][10][11]} The hydrochloride salt of **3-methylpyrrolidine** is classified as harmful if swallowed and can cause serious eye damage.^[12]

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